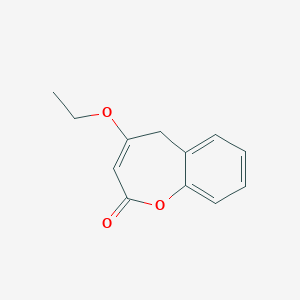![molecular formula C15H13N5O3 B063815 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione CAS No. 169692-31-3](/img/structure/B63815.png)
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, also known as Caffeine, is a naturally occurring alkaloid that is found in coffee, tea, and other beverages. It is widely consumed by people all over the world due to its psychoactive properties. Caffeine is known for its ability to improve mental alertness, increase energy levels, and reduce fatigue.
Mechanism Of Action
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. Adenosine binds to its receptors in the brain and causes a decrease in the release of neurotransmitters such as dopamine and glutamate. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione blocks the adenosine receptors and increases the release of dopamine and glutamate, leading to increased alertness and energy levels.
Biochemical And Physiological Effects
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has numerous biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolic rate. It also stimulates the central nervous system, leading to increased mental alertness and cognitive function. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is also known to enhance athletic performance by reducing fatigue and increasing endurance.
Advantages And Limitations For Lab Experiments
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. However, caffeine has limitations as a research tool as well. It has a narrow therapeutic window, and high doses can cause adverse effects such as anxiety, insomnia, and tremors. Additionally, caffeine has a short half-life, and its effects wear off quickly.
Future Directions
There are several future directions for research on caffeine. One area of interest is the development of new caffeine analogs that have improved pharmacological properties. Another area of interest is the study of caffeine's effects on the microbiome and its potential role in the development of gut-brain axis disorders. Additionally, research is needed to determine the optimal dose of caffeine for various applications, such as athletic performance and cognitive function.
Conclusion:
In conclusion, 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, or 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione, is a widely consumed alkaloid that has numerous pharmacological effects. It is a valuable research tool that has been extensively studied for its effects on cognitive function, athletic performance, and disease prevention. While caffeine has several advantages as a research tool, it also has limitations, and future research is needed to further understand its pharmacological properties and potential applications.
Synthesis Methods
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotechnological processes. The most common method of synthesis is extraction from natural sources. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione is extracted from coffee beans, tea leaves, and cocoa beans using organic solvents. The extracted caffeine is then purified by sublimation or recrystallization.
Scientific Research Applications
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been extensively studied for its various pharmacological effects. It is known to act as a central nervous system stimulant, adenosine receptor antagonist, and phosphodiesterase inhibitor. 1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione has been shown to improve cognitive function, enhance athletic performance, and reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer.
properties
CAS RN |
169692-31-3 |
|---|---|
Product Name |
1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione |
Molecular Formula |
C15H13N5O3 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1,3,11-trimethylpurino[8,7-b]quinazoline-2,4,6-trione |
InChI |
InChI=1S/C15H13N5O3/c1-17-9-7-5-4-6-8(9)12(21)20-10-11(16-14(17)20)18(2)15(23)19(3)13(10)22/h4-7H,1-3H3 |
InChI Key |
IWRFDHCQUDMHNG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=NC4=C3C(=O)N(C(=O)N4C)C |
synonyms |
Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3,11-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
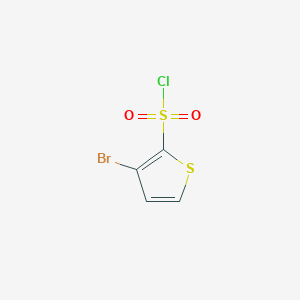
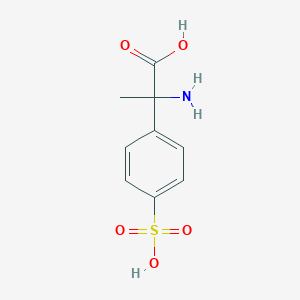


![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
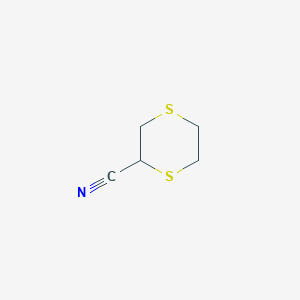
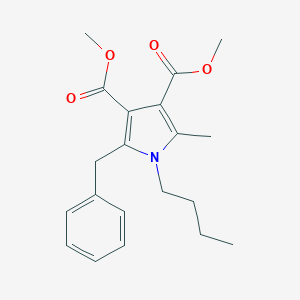
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
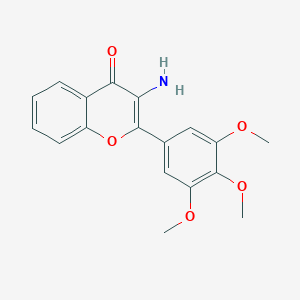
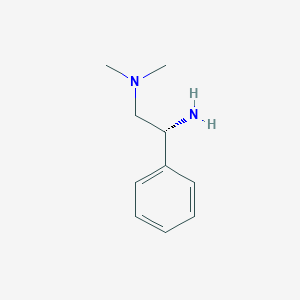
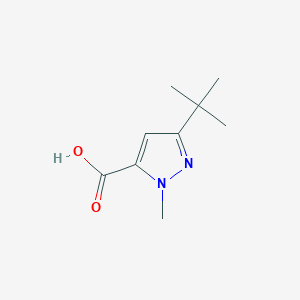
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
